molecular formula C16H16N4O3 B10802088 2-[4-(1,3-Benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine

2-[4-(1,3-Benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine

Cat. No.: B10802088
M. Wt: 312.32 g/mol
InChI Key: QQVQZFJEOOQWLZ-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine is a complex organic compound that features a pyrimidine ring bonded to a piperazine ring, which is further substituted with a 1,3-benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-Benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine typically involves the reaction of 1-(1,3-benzodioxol-5-ylcarbonyl)piperazine with 2-chloropyrimidine. The reaction is carried out in an anhydrous solvent such as xylene, in the presence of a base like potassium carbonate . The reaction conditions usually require heating to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-Benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions.

    Reduction: The carbonyl group in the benzodioxole ring can be reduced to an alcohol.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Bases like sodium hydride or potassium carbonate are used to deprotonate the nucleophile.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Alcohol derivatives of the benzodioxole ring.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(1,3-Benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(1,3-Benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the piperazine and pyrimidine rings can form hydrogen bonds and other interactions with amino acid residues . These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-Benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine is unique due to its combination of a pyrimidine ring with a benzodioxole-substituted piperazine. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c21-15(12-2-3-13-14(10-12)23-11-22-13)19-6-8-20(9-7-19)16-17-4-1-5-18-16/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVQZFJEOOQWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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